Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869196
InChI: InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-4-3-5-10-8(7)11/h3-6H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate

CAS No.:

Cat. No.: VC17869196

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate -

Specification

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name propan-2-yl 2-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-4-3-5-10-8(7)11/h3-6H,1-2H3,(H,10,11)
Standard InChI Key DLNSPIKCRMWPIE-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=CC=CNC1=O

Introduction

Chemical Identity and Structural Features

Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1315560-26-9) possesses the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a partially unsaturated dihydropyridine ring fused with a ketone group at position 2 and an isopropyl ester moiety at position 3 (Figure 1). The dihydropyridine core confers rigidity and planar geometry, while the ester group enhances solubility in organic solvents, making it amenable to further chemical modifications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
CAS Number1315560-26-9
IUPAC NameIsopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Synthesis and Production Methods

The synthesis of isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step condensation and cyclization reactions. One common approach begins with the reaction of ethyl aminocrotonate with malonic acid derivatives under acidic conditions, followed by cyclization to form the dihydropyridine ring. The isopropyl ester group is introduced via esterification using isopropyl alcohol and a catalytic acid, such as sulfuric acid. Industrial-scale production often employs continuous flow reactors to optimize yield and purity, with automated systems ensuring precise control over reaction parameters like temperature and pH.

Key steps in the synthesis include:

  • Condensation: Formation of the intermediate enamine through nucleophilic attack.

  • Cyclization: Ring closure facilitated by intramolecular dehydration.

  • Esterification: Introduction of the isopropyl group via alcoholysis.

Purification is achieved through recrystallization or chromatographic techniques, yielding a final product with >95% purity.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors, with structural modifications (e.g., fluorination at position 5) enhancing selectivity and potency. Derivatives have shown promise in preclinical models of leukemia and mastocytosis, warranting further investigation in clinical trials.

Antimicrobial Agents

Its activity against drug-resistant S. aureus strains positions it as a candidate for combination therapies with β-lactam antibiotics, potentially overcoming resistance mechanisms like penicillin-binding protein (PBP) alterations.

Structural Analogues and Comparative Analysis

Table 2: Comparison with Related Dihydropyridine Derivatives

Compound NameMolecular FormulaKey ModificationsBiological Activity
1-Methyl-2-oxo-dihydropyridine-3-carboxylateC₇H₇NO₃Methyl at position 1Weak kinase inhibition
6-Isopropyl-2-oxo-pyridine-3-carboxylic acidC₉H₁₁NO₃Isopropyl at position 6Enhanced antibacterial activity
Ethyl 5-fluoro-2-oxo-dihydropyridine-3-carboxylateC₈H₈FNO₄Fluorine at position 5Improved metabolic stability

The isopropyl substitution at position 3 in isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate uniquely balances lipophilicity and steric bulk, optimizing receptor binding compared to methyl or ethyl analogues.

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